molecular formula C18H15FN4O3S B3000946 2-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021060-86-5

2-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B3000946
CAS No.: 1021060-86-5
M. Wt: 386.4
InChI Key: KXEAUXANALFSRL-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a thioether-linked 2-oxoethylamine moiety. Key structural attributes include:

  • A 2-fluorobenzamide group, which enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
  • A thioether bridge connecting the pyridazine to a 2-oxoethyl group, which may influence redox properties and conformational flexibility .
  • A furan-2-ylmethylamine substituent, contributing aromatic π-π stacking interactions and moderate lipophilicity .

This compound’s design aligns with medicinal chemistry strategies targeting kinases, proteases, or receptors where heterocyclic cores and fluorine substitutions are prevalent .

Properties

IUPAC Name

2-fluoro-N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-14-6-2-1-5-13(14)18(25)21-15-7-8-17(23-22-15)27-11-16(24)20-10-12-4-3-9-26-12/h1-9H,10-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEAUXANALFSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has garnered interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure incorporating a furan moiety, a pyridazine ring, and a benzamide functional group. The synthesis typically involves multi-step reactions that include the formation of the furan derivative followed by coupling reactions with pyridazine and benzamide moieties. Detailed synthesis pathways have been documented in various studies, highlighting the importance of each functional group in enhancing biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing furan and pyridazine structures have shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • The mechanism often involves the induction of apoptosis in cancer cells, which is mediated by the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways such as STAT3. For example, related compounds have demonstrated an ability to inhibit STAT3 phosphorylation, leading to decreased cell proliferation and increased apoptosis .
  • Case Studies :
    • In vitro studies have shown that certain derivatives can inhibit the proliferation of HeLa cells with IC50 values as low as 3.10 μM, indicating potent anticancer activity . These findings suggest that structural modifications can significantly enhance efficacy.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity.

  • Inhibition Studies :
    • Some derivatives have been tested against various bacterial strains, showing significant inhibitory effects comparable to standard antibiotics . The presence of electron-donating groups in the structure has been linked to enhanced antibacterial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

Structural FeatureBiological Activity
Furan moietyEnhances apoptosis induction
Pyridazine ringImpacts signaling pathway modulation
Benzamide groupContributes to overall stability and bioavailability

These insights guide further modifications aimed at improving potency and selectivity against target cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Core Structure Key Substituents Physicochemical Data Therapeutic Indications References
Target Compound Benzamide-pyridazine 2-fluoro, thioether-linked 2-oxoethyl-furan-2-ylmethylamine N/A (synthesis data not reported) Hypothesized: kinase inhibition
N-{6-[(2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-pyridazinyl}-2-furamide Benzamide-pyridazine 2-furamide, thioether-linked 2-oxoethyl-(2-trifluoromethylphenyl)amine N/A Patent: anticancer, antiviral
2d (C19H16N4O4S) Pyrimidin-4(3H)-one 4-nitrophenyl, thioether-linked 2-oxoethyl-p-tolylamine Yield: 83.9%; m.p.: 227.6–228.6 °C Not specified
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-...) Dihydropyridine Cyano, furyl, thioether-linked 2-oxoethyl-4-methoxyphenyl N/A Research: calcium channel modulation
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Benzamide-pyridine 3-cyano-2-pyridinyl, thioether-linked thienylmethyl N/A Patent: anticancer, thrombosis

Key Observations

Core Heterocycles: Pyridazine (target compound) vs. pyrimidinone (2d) or dihydropyridine (AZ331): Pyridazine’s dual nitrogen atoms enhance polarity and hydrogen-bonding capacity compared to pyrimidinone’s ketone group or dihydropyridine’s reduced ring strain . Benzothiazole derivatives () exhibit higher lipophilicity due to sulfur-rich cores, contrasting with the target compound’s pyridazine .

Substituent Effects: Fluorine (target) vs. Trifluoromethyl (): Fluorine improves metabolic stability without significant steric bulk, whereas trifluoromethyl enhances electron-withdrawing effects but increases molecular weight . Furan-2-ylmethyl (target) vs.

Synthetic Yields and Physical Properties: Compound 2d (pyrimidinone derivative) achieved an 83.9% yield with a high melting point (~228°C), suggesting crystalline stability . Comparable data for the target compound is lacking but critical for industrial scalability.

Therapeutic Potential: The target compound’s fluorine and pyridazine core align with kinase inhibitors (e.g., imatinib analogs), while compounds with imidazole or triazole groups target viral proteases .

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